molecular formula C9H11BrFNO B13569588 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol

1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol

Cat. No.: B13569588
M. Wt: 248.09 g/mol
InChI Key: JEMODBAYXYHUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol is an organic compound that features a unique combination of amino, bromo, and fluoro functional groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the bromination of 2-fluorophenylpropanol followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromo or fluoro groups.

    Substitution: The amino group can participate in substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various amino derivatives.

Scientific Research Applications

1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromo and fluoro groups can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

  • 1-Amino-3-(4-chloro-2-fluorophenyl)propan-2-ol
  • 1-Amino-3-(4-bromo-2-chlorophenyl)propan-2-ol
  • 1-Amino-3-(4-bromo-2-methylphenyl)propan-2-ol

Uniqueness: 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol is unique due to the specific combination of bromo and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability and binding properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

1-amino-3-(4-bromo-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11BrFNO/c10-7-2-1-6(9(11)4-7)3-8(13)5-12/h1-2,4,8,13H,3,5,12H2

InChI Key

JEMODBAYXYHUBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.